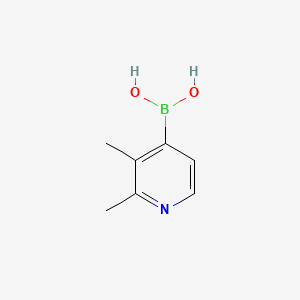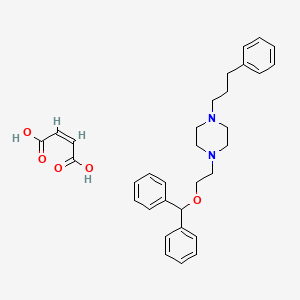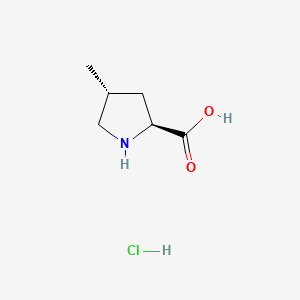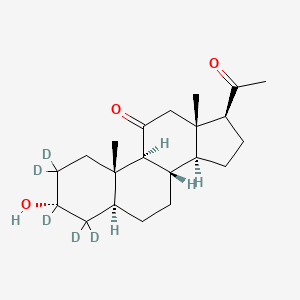
Paliperidone E-oxime
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Paliperidone, also known as 9-hydroxyrisperidone, is an atypical antipsychotic . It is primarily used to treat schizophrenia and schizoaffective disorder . It is marketed by Janssen Pharmaceuticals . Paliperidone was approved by the US Food and Drug Administration (FDA) for the treatment of schizophrenia in December 2006 .
Molecular Structure Analysis
The molecular structure of Paliperidone involves dopamine (D2) and serotonin (5HT2A) receptor antagonism in the brain . Paliperidone is also active as an antagonist at alpha-1 and alpha-2 adrenergic receptors and H1 histaminergic receptors .Chemical Reactions Analysis
Established oximes, i.e., pralidoxime, obidoxime, TMB-4, HI-6, and MMB-4, are of insufficient effectiveness in some poisonings and often cover only a limited spectrum of the different nerve agents and pesticides . The value of oximes in human OP pesticide poisoning is still disputed .Physical And Chemical Properties Analysis
The physical and chemical properties of Paliperidone can be affected by different crystallization processes . Different crystallization processes do not change the crystal of Paliperidone, but they change the crystallinity of Paliperidone .Wissenschaftliche Forschungsanwendungen
Treatment of Schizophrenia and Bipolar Disorder
Paliperidone E-oxime is a derivative of the antipsychotic drug Paliperidone, which is used in the treatment of schizophrenia and bipolar disorder. Studies have shown that Paliperidone can significantly reduce the Positive and Negative Syndrome Scale (PANSS) scores in patients, indicating its effectiveness in managing symptoms of these mental illnesses .
Antidote for Organophosphate Poisoning
Oximes, such as Paliperidone E-oxime, are known for their ability to act as antidotes against nerve agents by reactivating the enzyme acetylcholinesterase (AChE). This is crucial in treating organophosphate (OP) poisoning, which is a significant threat to human health .
Antibacterial Applications
The oxime group in Paliperidone E-oxime may contribute to antibacterial properties. Oximes are part of the structure of some cephalosporins, a class of β-lactam antibiotics, which are effective against a broad spectrum of Gram-positive and Gram-negative pathogens .
Anti-inflammatory Properties
Oximes, including Paliperidone E-oxime, may exhibit anti-inflammatory activities. This application is valuable in the development of new treatments for inflammatory diseases, although specific studies on Paliperidone E-oxime’s anti-inflammatory effects would be necessary to confirm this potential use .
Antioxidant Effects
The oxime moiety is also associated with antioxidant activities. Antioxidants are important in preventing oxidative stress, which can lead to cellular damage and is implicated in various diseases. Paliperidone E-oxime could be explored for its antioxidant capabilities in scientific research .
Potential Anti-cancer Activity
Research on oximes suggests they may have anti-cancer properties. While the exact mechanisms and effectiveness of Paliperidone E-oxime in cancer treatment would require further investigation, it represents a promising area of research due to the pharmacological significance of oximes .
Wirkmechanismus
Target of Action
Paliperidone E-oxime primarily targets the central dopamine Type 2 (D2) and serotonin Type 2 (5HT2A) receptors . It also acts as an antagonist at alpha 1 and alpha 2 adrenergic receptors and H1 histaminergic receptors . These targets play a crucial role in regulating mood and behavior.
Mode of Action
It is believed to act via a similar pathway to risperidone, its parent compound . The therapeutic activity in schizophrenia is proposed to be mediated through a combination of central dopamine Type 2 (D2) and serotonin Type 2 (5HT2A) receptor antagonism . This means that Paliperidone E-oxime prevents the action of dopamine and serotonin by blocking their receptors, which can help to balance the chemicals in the brain and improve symptoms of schizophrenia.
Biochemical Pathways
The biochemical pathways affected by Paliperidone E-oxime are those related to dopamine, serotonin, and histamine signaling . By antagonizing these receptors, Paliperidone E-oxime can modulate the neurotransmission of these pathways, potentially leading to a reduction in the symptoms of schizophrenia .
Pharmacokinetics
The parent compound, paliperidone, is known to have a slow release and a long half-life . It is metabolized by cytochrome P450 enzymes, CYP1A2 and CYP2D6 . The absorption, distribution, metabolism, and excretion (ADME) properties of Paliperidone E-oxime would likely be similar, impacting its bioavailability and therapeutic effects.
Result of Action
The molecular and cellular effects of Paliperidone E-oxime’s action are likely to be similar to those of Paliperidone. It is believed to regulate several cellular signaling pathways coupled to its target receptors . This can lead to changes in neuronal firing, regulation of mitochondrial function, and movement . These changes at the cellular level could potentially lead to improvements in the symptoms of schizophrenia.
Action Environment
Environmental factors can influence the action, efficacy, and stability of Paliperidone E-oxime. For instance, co-administration with other drugs, patient’s metabolic state, and genetic factors can affect the drug’s pharmacokinetics and pharmacodynamics . Understanding these factors is crucial for optimizing treatment outcomes.
Safety and Hazards
Paliperidone is toxic if swallowed . It may cause serious side effects such as fast or pounding heartbeats, fluttering in your chest, shortness of breath, and sudden dizziness . It may also cause breast swelling (in women or men), nipple discharge, changes in menstrual periods, impotence, penis erection that is painful or lasts 4 hours or longer, weight gain, low white blood cell counts, high blood sugar, or severe nervous system reaction .
Zukünftige Richtungen
Future studies will provide additional information on switching strategies for the long-acting injectable formulation of paliperidone, paliperidone palmitate . This manuscript outlines the recommendations for dosing paliperidone ER and for switching to paliperidone ER in patients with schizophrenia in different clinical situations .
Eigenschaften
IUPAC Name |
3-[2-[4-[(E)-C-(2,4-difluorophenyl)-N-hydroxycarbonimidoyl]piperidin-1-yl]ethyl]-9-hydroxy-2-methyl-6,7,8,9-tetrahydropyrido[1,2-a]pyrimidin-4-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H28F2N4O3/c1-14-17(23(31)29-9-2-3-20(30)22(29)26-14)8-12-28-10-6-15(7-11-28)21(27-32)18-5-4-16(24)13-19(18)25/h4-5,13,15,20,30,32H,2-3,6-12H2,1H3/b27-21+ |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CLNKYXBDIXTFRW-SZXQPVLSSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)N2CCCC(C2=N1)O)CCN3CCC(CC3)C(=NO)C4=C(C=C(C=C4)F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C(=O)N2CCCC(C2=N1)O)CCN3CCC(CC3)/C(=N\O)/C4=C(C=C(C=C4)F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H28F2N4O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
446.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![(2'R)-Tetrahydro-3aH-spiro[[1,3]dioxolo[4,5-c]pyrrole-2,1'-cyclopentan]-2'-ol](/img/structure/B590822.png)
![A-172[neoplasm inhibitor]](/img/structure/B590823.png)

![1-[2-Nitro-3-(phenylmethoxy)phenyl]ethanone](/img/no-structure.png)


